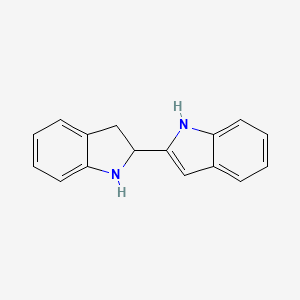

2-(Indolin-2-yl)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-dihydro-1H-indol-2-yl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2/c1-3-7-13-11(5-1)9-15(17-13)16-10-12-6-2-4-8-14(12)18-16/h1-9,16-18H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHOONDMVUXMXNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C21)C3=CC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Indolin 2 Yl 1h Indole and Analogous Structures

Strategies for Carbon-Carbon Bond Formation between Indole (B1671886) and Indoline (B122111) Moieties

The creation of the bond between the C2 position of the indoline ring and the C2 or C3 position of the indole ring is a key challenge in the synthesis of these dimeric structures. Several distinct strategies have been developed to address this transformation.

Direct Coupling Approaches

Direct coupling methods aim to form the C-C bond between pre-existing indole and indoline or indole and indole precursors through C-H activation or cross-coupling reactions. These methods are often favored for their atom economy.

Transition-metal catalysis plays a pivotal role in these approaches. For instance, palladium-catalyzed C-H activation has been employed for the synthesis of various indole and indoline derivatives. nih.gov These reactions can form C-C bonds by activating a C-H bond on one of the heterocyclic rings, which then couples with a suitable partner. Copper-catalyzed cross-dehydrogenative coupling (CDC) reactions have also emerged as a powerful tool. mdpi.com This strategy allows for the direct coupling of two different C-H bonds, offering an efficient route to complex molecules from simple starting materials. For example, the direct (het)arylation of tetrahydroisoquinolines, a related heterocyclic system, has been achieved via a metal and oxidant-free C(sp3)-H functionalization. mdpi.com

Another notable approach involves the use of directing groups to control the regioselectivity of the C-H functionalization. For instance, a chiral Rhodium(III) complex has been used for the catalytic atroposelective C7 functionalization of both indolines and indoles, demonstrating the possibility of forming C-C bonds at specific positions. nih.gov Similarly, a copper-catalyzed direct sulfonylation of indolines at the C7 position has been achieved using a chelation-assisted strategy. sci-hub.se While not directly forming an indole-indoline linkage, these methods highlight the potential of directed C-H activation for selective bond formation.

Visible light-mediated photoredox catalysis has also been utilized for the coupling of indole derivatives. For example, a visible light-mediated FeCl3-catalyzed one-pot tandem strategy has been developed for the synthesis of unsymmetrically substituted 3,3'-bis(indolyl)methanes (BIMs). researchgate.net This method involves the coupling of a 3-arylidene indoline with an indole through a photoinduced process. researchgate.net

Condensation Reactions

Condensation reactions provide a classical yet effective method for constructing the indole-indoline framework. These reactions typically involve the formation of a new carbon-carbon bond through the reaction of an electrophilic center with a nucleophilic partner.

A common strategy involves the reaction of an indole with a suitable electrophile derived from an indoline precursor, or vice versa. For example, the acid-catalyzed reaction of indoles with isatins (indole-2,3-diones) or acenaphthenequinone (B41937) can lead to the formation of 3,3-di(1H-indol-3-yl)indolin-2-ones and 2,2-di(1H-indol-3-yl)-2H-acenaphthen-1-ones, respectively. researchgate.net This reaction proceeds via an electrophilic substitution mechanism where the indole acts as the nucleophile.

The Fischer indole synthesis, a cornerstone of indole chemistry, can be adapted to create complex indole structures that can subsequently be transformed into indole-indoline systems. rsc.orgbyjus.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which can be formed from a variety of ketones and aldehydes. byjus.com While not a direct coupling of pre-formed rings, the Fischer synthesis allows for the construction of highly substituted indoles that can serve as precursors.

Cyclization-Based Syntheses

Cyclization strategies are fundamental to building the heterocyclic core of both the indole and indoline moieties. These methods often start with acyclic or partially cyclized precursors and form one or more of the heterocyclic rings in the final steps.

Palladium-catalyzed cyclization of 2-alkynylaniline derivatives is a significant approach for constructing 2-substituted and 2,3-disubstituted indoles. mdpi.com This methodology can be performed in aqueous micellar media, offering a more environmentally friendly approach. mdpi.com Tandem Sonogashira coupling followed by indole cyclization has also been reported, allowing for a one-pot synthesis from o-iodoanilines and terminal alkynes. mdpi.com

Radical cyclizations offer another avenue for the synthesis of indoline and related fused-ring systems. For example, a radical cyclization approach has been used for the synthesis of thieno[2,3-b]indole, an analog of indole. nih.gov Molybdenum-mediated deoxygenative insertion of a carbonyl carbon into a C(sp3)-H bond has been developed for the synthesis of both indoline and indole derivatives, where a carbonyl group effectively acts as a carbene equivalent. acs.org

Catalytic Asymmetric Hydrogenation Routes to Indoline Derivatives

The synthesis of chiral indolines is of great importance, and catalytic asymmetric hydrogenation of indoles is one of the most direct methods to achieve this. This approach is crucial for producing enantiomerically pure building blocks that can be used in the synthesis of complex indole-indoline structures.

Highly enantioselective hydrogenation of N-protected indoles has been achieved using rhodium catalysts with chiral bisphosphine ligands like PhTRAP. researchgate.net These reactions can produce chiral indolines with high enantiomeric excesses (up to 98% ee). researchgate.netscispace.com Ruthenium and iridium complexes have also been successfully employed for the asymmetric hydrogenation of both N-protected and unprotected indoles. dicp.ac.cnrsc.org The presence of a Brønsted acid has been shown to play a crucial role in the palladium-catalyzed hydrogenation of unprotected indoles by activating the indole ring. dicp.ac.cnrsc.org

One-pot procedures combining intramolecular condensation, deprotection, and palladium-catalyzed asymmetric hydrogenation have been developed to synthesize optically active indolines from acyclic precursors. dicp.ac.cnrsc.org These tandem processes offer a highly efficient route to chiral indolines with excellent yields and enantioselectivities. dicp.ac.cnrsc.orgdicp.ac.cn

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| [Rh(nbd)2]SbF6 / PhTRAP | N-acetyl-2-substituted indoles | Chiral 2-substituted indolines | Up to 95% | researchgate.net |

| [Rh(nbd)2]SbF6 / PhTRAP | N-tosyl-3-substituted indoles | Chiral 3-substituted indolines | Up to 98% | researchgate.net |

| Palladium complex / Brønsted acid | In situ generated indoles | Chiral indolines | Up to 96% | dicp.ac.cnrsc.org |

| Iridium complex / P-OP ligand | Unprotected indoles | Enantiomerically enriched indolines | Up to 91% | rsc.org |

| Pd(OCOCF3)2 / (R)-BINAP derivative | 2,3-disubstituted indoles | Chiral cis-2,3-disubstituted indolines | Good to excellent | sci-hub.se |

Multi-Component Reactions for Indole/Indoline Systems

Multi-component reactions (MCRs) have gained prominence as a powerful strategy for the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation. arkat-usa.orgrsc.org Several MCRs have been developed for the synthesis of functionalized indoles and indolines.

The Mannich reaction, a classic MCR, can be used to prepare gramine (B1672134) (3-(dimethylaminomethyl)indole), a versatile intermediate for the synthesis of various indole alkaloids. arkat-usa.org The Petasis reaction, involving the reaction of an amine, a carbonyl compound, and a vinyl or aryl boronic acid, has also been applied to indole chemistry. researchgate.net

More complex MCRs have been designed to generate diverse heterocyclic systems containing the indole or indoline nucleus. For example, a three-component reaction of indoles, dimedone, and 3-phenacylideneoxindoles can produce functionalized indolin-2-ones. rsc.org Copper-catalyzed three- or four-component reactions of 2-methylindole, aromatic aldehydes, and various cyclic dienophiles have been used to synthesize diverse spirotetrahydrocarbazoles, which can incorporate an indoline moiety. beilstein-journals.org Furthermore, the Ugi reaction, a four-component reaction involving an isocyanide, has been utilized in the synthesis of complex indole-containing heterocycles. arkat-usa.orgresearchgate.net

Precursors and Starting Materials for Indole-Indoline Construction

The successful synthesis of 2-(indolin-2-yl)-1H-indole and its analogs is highly dependent on the availability of suitable precursors and starting materials.

For the indole moiety, common starting materials include:

Phenylhydrazines and carbonyl compounds (aldehydes and ketones): These are the classic precursors for the Fischer indole synthesis. byjus.comwikipedia.org

2-Alkynylanilines: These are key precursors for palladium-catalyzed cyclization reactions to form 2-substituted indoles. mdpi.com

o-Nitrotoluenes and oxalic esters: These are used in the Reissert indole synthesis to produce indole-2-carboxylic acids. bhu.ac.in

2-(Acylamino)-toluenes: These are the starting materials for the Madelung synthesis. bhu.ac.in

Tryptamine and Tryptophan: These naturally occurring indole derivatives serve as important building blocks for more complex structures. sci-hub.senih.gov

For the indoline moiety, common precursors include:

Indoles: As discussed previously, the most direct route to indolines is the reduction of indoles. researchgate.netdicp.ac.cnrsc.orgrsc.orgsci-hub.se

2-Vinylanilines: These can be cyclized to form both indoles and indolines. organic-chemistry.org

N-Protected anilines: These can be functionalized and then cyclized to form the indoline ring.

Aminoketones and aldehydes: These can be used in one-pot condensation/hydrogenation cascades to form chiral 2,3-disubstituted indolines. dicp.ac.cn

Reaction Conditions and Optimization for Targeted Syntheses

Catalyst Systems (e.g., Transition Metal Catalysis, Acidic Catalysts)

The choice of catalyst is paramount in the synthesis of indole and indoline derivatives, with both transition metals and acidic catalysts playing significant roles.

Transition Metal Catalysis: Palladium-based catalysts are frequently employed. In one-pot procedures for synthesizing chiral indolines, a system of Pd(OCOCF₃)₂ with a chiral ligand like (R)-H₈-BINAP has proven effective. dicp.ac.cn Another common palladium catalyst is Pd(OAc)₂, which has been used alone for the cyclization of 2-alkynylanilines in aqueous micellar solutions. mdpi.com Rhodium catalysts, such as [Cp*RhCl₂]₂ paired with AgSbF₆, are utilized for the C-H activation and functionalization of indoles to create fused polycyclic systems. chim.itacs.orgnih.gov Iridium catalysts, specifically Ir/bisphosphine-thiourea ligand systems, have been developed for the highly efficient asymmetric hydrogenation of unprotected aryl-substituted indoles. chinesechemsoc.org Zinc(II) chloride (ZnCl₂) has also been identified as a superior Lewis acid catalyst for the divergent synthesis of functionalized polycyclic indolines. polimi.it

Acidic Catalysts: Brønsted acids are crucial in many synthetic pathways. Strong Brønsted acids have been shown to play a significant role in both the formation of indoles and the subsequent asymmetric hydrogenation process. dicp.ac.cn In the optimization of chiral indoline synthesis, various acids such as L-CSA, D-CSA, and benzoic acid were evaluated, with strong acids showing more effectiveness. dicp.ac.cn For the synthesis of 3,3-bis(1H-indol-3-yl)indolin-2-one derivatives, a solid acid catalyst, Theophylline Hydrogen Sulfate, has been used effectively in an environmentally benign protocol. bohrium.com Acetic acid is also commonly used, for instance, as a catalyst in the palladium-catalyzed cyclization of 2-alkynylanilines and in the Fischer indole synthesis of certain alkaloids. mdpi.comrsc.org

| Catalyst System | Substrate Type | Reaction Type | Reference |

|---|---|---|---|

| Pd(OCOCF₃)₂ / (R)-H₈-BINAP / EtSO₃H | tert-butyl (2-(2-oxo-3-phenylpropyl)phenyl)carbamate | Asymmetric Hydrogenation | dicp.ac.cn |

| Pd(OAc)₂ | Unprotected 2-alkynylanilines | Cyclization | mdpi.com |

| [Cp*RhCl₂]₂ / AgSbF₆ | Anthranil and N-pyrimidinylindole | C-H Activation / Annulation | chim.it |

| ZnCl₂ | Indoles and 1,2-diaza-1,3-dienes | [3+2] and [4+2] Cycloadditions | polimi.it |

| Theophylline Hydrogen Sulfate | Isatin (B1672199) and Indole | Condensation | bohrium.com |

| Ir/ZhaoPhos | Aryl-substituted unprotected indoles | Asymmetric Hydrogenation | chinesechemsoc.org |

Solvent Effects and Reaction Environment

The reaction environment, dictated by the solvent system, significantly influences the outcome of indole-indoline synthesis. The solubility of reagents, catalyst stability, and even the reaction pathway can be altered by the choice of solvent.

In the palladium-catalyzed synthesis of chiral indolines, 2,2,2-trifluoroethanol (B45653) (TFE) was found to be the optimal solvent, and a mixture of TFE and toluene (B28343) (TFE/Tol.) further improved enantioselectivity. dicp.ac.cn For the synthesis of 1,2,3-trisubstituted indoles, tetrahydrofuran (B95107) (THF) was effective, and it was noted that increasing the proportion of dimethylformamide (DMF) in solvent mixtures could shift the selectivity of alkylation. rsc.org

Aqueous environments are also utilized, often with the aid of surfactants to solubilize organic substrates. The use of TPGS-750-M in water creates a micellar environment that acts as a nanoreactor, enabling the cyclization of N-unprotected o-alkynyl-anilines. mdpi.com In other syntheses, an ethanol:water (9:1) mixture was found to be the ideal solvent system when using Theophylline Hydrogen Sulfate as a catalyst. bohrium.com The synthesis of certain 2-(indolin-2-yl)-1,3-tropolones is achieved by refluxing in dioxane. beilstein-journals.org

| Solvent(s) | Reaction Type | Observation | Reference |

|---|---|---|---|

| 2,2,2-Trifluoroethanol (TFE) | Asymmetric Hydrogenation | Proved to be the best solvent for enantioselectivity. | dicp.ac.cn |

| TFE/Toluene (1:1) | Asymmetric Hydrogenation | Further increased enantioselectivity to 94% ee. | dicp.ac.cn |

| TPGS-750-M (3 wt% in H₂O) | Pd-Catalyzed Cyclization | Aqueous micellar environment enables the reaction of lipophilic molecules. | mdpi.com |

| Tetrahydrofuran (THF) | Fischer Indolisation–N-alkylation | Reaction could be performed with success at high concentrations (up to 2.1 M). | rsc.org |

| Dioxane | Tropolone (B20159) Synthesis | Used as a solvent for reflux conditions. | beilstein-journals.org |

| Ethanol:Water (9:1) | Condensation | Found to be the appropriate solvent system with a solid acid catalyst. | bohrium.com |

Temperature and Pressure Considerations

Temperature and pressure are critical physical parameters that are optimized to maximize reaction rates and yields while minimizing side product formation.

| Temperature | Pressure | Heating Method | Reaction Type | Observation | Reference |

|---|---|---|---|---|---|

| 40 °C | 300 psi (H₂) | Conventional | Asymmetric Hydrogenation | Optimal conditions for yield and enantioselectivity. | dicp.ac.cn |

| 80 °C | 250 psi | Microwave | Pd-Catalyzed Cyclization | Effective for synthesizing various 2-substituted indoles. | mdpi.com |

| 40–50 °C | Atmospheric | Conventional | Tropolone Synthesis | Reaction carried out in acetic acid. | beilstein-journals.org |

| 150 °C | Atmospheric | Conventional | Fischer Indolisation | Reaction was complete after 10 minutes. | rsc.org |

| 90 °C | Atmospheric | Conventional | Microwave-assisted Synthesis | Reaction irradiated for 15 minutes. | tandfonline.com |

Synthetic Challenges and Future Directions in Indole-Indoline Synthesis

Despite the development of numerous synthetic methodologies, significant challenges remain in the synthesis of this compound and its analogs. A primary challenge is achieving high chemoselectivity, particularly when multiple reactive sites are present in the substrate molecules. For example, the nature and type of substituents on both the indole and its reaction partner can act as a chemical switch, leading to different reaction pathways and products under the same catalytic influence. polimi.it Steric hindrance can also pose a significant problem; reactions with 2,3-disubstituted indoles, for instance, may not proceed well, yielding only trace amounts of the desired product. polimi.it

Another challenge lies in the development of more sustainable and environmentally friendly synthetic protocols. periodicodimineralogia.it Classical methods often rely on toxic reagents and solvents. rsc.org Future research will likely focus on "green chemistry" approaches, such as using water as a solvent, employing reusable solid acid catalysts, and utilizing energy-efficient methods like microwave irradiation. mdpi.combohrium.comtandfonline.com

Future directions also include the design of multifunctional compounds. One promising avenue is the development of isatin derivatives that can act as dual-action agents, for example, by targeting multiple microbial pathways simultaneously. periodicodimineralogia.it The synthesis of novel indole-based scaffolds remains a key objective, as these structures are privileged in medicinal chemistry and material science. acs.org The exploration of novel catalytic systems, particularly those involving earth-abundant and non-toxic metals, and the further investigation of substrate-controlled divergent synthetic pathways will continue to be active areas of research, pushing the boundaries of what is possible in the construction of complex indole-indoline architectures. polimi.it

Advanced Spectroscopic and Crystallographic Elucidation of 2 Indolin 2 Yl 1h Indole Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for elucidating the intricate structural details of 2-(Indolin-2-yl)-1H-indole. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional (2D) spectra, a comprehensive picture of the molecule's framework can be assembled.

The ¹H NMR spectrum of this compound provides crucial information about the electronic environment of the protons. The chemical shifts (δ) are indicative of the shielding or deshielding experienced by each proton, while the coupling constants (J) reveal the connectivity between neighboring protons.

In a typical analysis, the aromatic protons of the indole (B1671886) and indoline (B122111) rings resonate in the downfield region, generally between δ 6.6 and 7.7 ppm. The protons of the heterocyclic rings also exhibit distinct signals. For instance, the methine proton at the C2 position of the indoline ring is a key diagnostic signal.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (Indole NH) | ~10.8 | br s | - |

| H-1' (Indoline NH) | ~5.0 | br s | - |

| Aromatic Protons | 6.6 - 7.7 | m | - |

| H-3 (Indole) | ~6.4 | d | ~2.0 |

| H-2' (Indoline) | ~4.8 | dd | ~8.0, ~4.0 |

| H-3'a (Indoline) | ~3.3 | dd | ~16.0, ~8.0 |

| H-3'b (Indoline) | ~2.8 | dd | ~16.0, ~4.0 |

| Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration used for the analysis. "br s" denotes a broad singlet and "m" denotes a multiplet. |

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are spread over a wider range than proton shifts, allowing for the resolution of individual carbon signals.

The quaternary carbons, such as C2 and C7a of the indole ring and C2' and C7a' of the indoline ring, typically appear as distinct signals in the spectrum. The carbons of the aromatic rings resonate in the approximate range of δ 110-140 ppm.

| Carbon | Chemical Shift (δ, ppm) |

| C-2 (Indole) | ~137 |

| C-3 (Indole) | ~102 |

| C-3a (Indole) | ~128 |

| C-4 (Indole) | ~121 |

| C-5 (Indole) | ~120 |

| C-6 (Indole) | ~122 |

| C-7 (Indole) | ~111 |

| C-7a (Indole) | ~136 |

| C-2' (Indoline) | ~65 |

| C-3' (Indoline) | ~38 |

| C-3a' (Indoline) | ~130 |

| C-4' (Indoline) | ~125 |

| C-5' (Indoline) | ~127 |

| C-6' (Indoline) | ~119 |

| C-7' (Indoline) | ~110 |

| C-7a' (Indoline) | ~152 |

| Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. |

To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, 2D NMR experiments such as Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed.

The HMQC spectrum establishes direct one-bond correlations between protons and the carbons to which they are attached. For example, it would show a correlation between the H-3 proton of the indole ring and the C-3 carbon.

The HMBC spectrum, on the other hand, reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying the connections between quaternary carbons and nearby protons. Key HMBC correlations for this compound would include the correlation between the H-3 proton of the indole ring and the C-2 carbon, as well as correlations between the indoline protons and the carbons of the indole ring, confirming the linkage between the two heterocyclic systems.

The potential for tautomerism in this compound, specifically the equilibrium between the indole-indoline form and a possible tautomeric isoindole form, can be investigated using NMR spectroscopy. By analyzing the NMR spectra under different conditions (e.g., temperature, solvent polarity), it is possible to determine the predominant tautomeric form and potentially identify the presence of minor tautomers. The distinct chemical shifts and coupling patterns of the protons and carbons in each tautomeric form would allow for their identification and quantification.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of this compound. It also provides valuable information about the molecule's fragmentation pattern, which can further aid in its structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS for the analysis of polar and thermally labile molecules like this compound.

In a typical ESI-MS analysis, the compound is protonated to form the pseudomolecular ion [M+H]⁺. The high-resolution mass spectrum (HRMS) of this ion allows for the precise determination of the molecular formula.

| Ion | m/z (observed) |

| [M+H]⁺ | ~249.1386 |

| Fragment ions | Varies |

| Note: The exact m/z value can vary slightly depending on the calibration of the mass spectrometer. |

The fragmentation pattern observed in the MS/MS spectrum provides further structural insights. Common fragmentation pathways for indole-containing compounds involve cleavage of the bonds within the heterocyclic rings.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of the elemental composition of a molecule. For this compound, with a molecular formula of C₁₆H₁₄N₂, HRMS provides an exact mass measurement of its protonated form, [M+H]⁺.

This technique differentiates the compound from other molecules with the same nominal mass by measuring the mass-to-charge ratio (m/z) to several decimal places. The experimentally determined mass is then compared to the theoretically calculated mass. A close correlation between the found and calculated values, typically within a few parts per million (ppm), confirms the compound's elemental formula with high confidence. Electrospray ionization (ESI) is a common method used to generate the protonated molecular ion for HRMS analysis.

| Ion | Molecular Formula | Calculated m/z | Source |

|---|---|---|---|

| [M+H]⁺ | C₁₆H₁₅N₂⁺ | 235.1230 | Calculated |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific vibrational frequencies of the bonds within the molecule, providing a molecular fingerprint. While no specific experimental spectra for this compound are broadly published, the expected vibrational modes can be predicted based on the known frequencies for its constituent indole and indoline moieties.

Vibrational Mode Analysis

The structure of this compound contains several key functional groups whose vibrational modes can be assigned to specific regions of the IR and Raman spectra. These include N-H stretching, aromatic and aliphatic C-H stretching, and aromatic C=C stretching.

N-H Stretching: Both the indole and indoline rings contain N-H groups. The indole N-H stretch is typically sharp and appears at higher wavenumbers (around 3400-3500 cm⁻¹) compared to the indoline N-H stretch. nih.govresearchgate.net

C-H Stretching: Aromatic C-H stretching vibrations from both rings are expected in the 3000–3150 cm⁻¹ region. The aliphatic C-H stretching vibrations from the CH and CH₂ groups of the indoline ring will appear at lower frequencies, typically in the 2850–3000 cm⁻¹ range.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic benzene (B151609) rings of both moieties give rise to characteristic bands in the 1450–1620 cm⁻¹ region. researchgate.net

N-H Bending: The in-plane bending vibrations of the N-H bonds are expected around 1500-1650 cm⁻¹.

C-N Stretching: The C-N stretching vibrations for both aromatic and aliphatic amines typically occur in the 1250-1350 cm⁻¹ range.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Spectroscopy Type |

|---|---|---|---|

| N-H Stretch | Indole & Indoline | 3300 - 3500 | IR, Raman |

| Aromatic C-H Stretch | Aromatic Rings | 3000 - 3150 | IR, Raman |

| Aliphatic C-H Stretch | Indoline CH₂ | 2850 - 3000 | IR, Raman |

| C=C Stretch | Aromatic Rings | 1450 - 1620 | IR, Raman |

| N-H Bend | Indole & Indoline | 1500 - 1650 | IR |

| C-N Stretch | Indole & Indoline | 1250 - 1350 | IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which results in the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The resulting spectrum is a plot of absorbance versus wavelength and is used to identify the types of electronic transitions occurring within the molecule.

Electronic Transitions and Optical Properties

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions within its chromophores: the indole and indoline ring systems. The primary electronic transitions for this molecule are π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital.

The indole moiety is a well-known chromophore that typically exhibits strong absorption bands between 260 nm and 290 nm. researchgate.net The indoline system, being a saturated amine fused to a benzene ring, also contributes to the UV absorption, often showing transitions similar to aniline. The lowest energy transition is typically the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). For conjugated systems like indole, these orbitals are of π symmetry. The presence of non-bonding electrons (n) on the nitrogen atoms could theoretically allow for n → π* transitions, but these are often weaker and may be obscured by the more intense π → π* bands.

| Transition Type | Chromophore | Expected λmax Range (nm) |

|---|---|---|

| π → π | Indole Ring | ~260 - 290 |

| π → π | Indoline (Benzene Ring) | ~240 - 290 |

X-ray Diffraction Analysis

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a complete model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be generated.

Single Crystal X-ray Diffraction for Solid-State Structure

While a crystal structure for the parent this compound is not available in the public domain, analysis of closely related derivatives provides insight into the expected structural features. For instance, a study on a chloro-substituted derivative of 1H,1'H-2,2'-biindole revealed key crystallographic parameters. rsc.org

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₈H₁₄ClN₃ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.2962(7) |

| b (Å) | 9.3721(8) |

| c (Å) | 9.4578(7) |

| α (°) | 90.096(6) |

| β (°) | 109.097(7) |

| γ (°) | 101.608(7) |

| Volume (ų) | 760.70(10) |

Elucidation of Bond Lengths, Bond Angles, and Crystal Packing

Detailed experimental data from single-crystal X-ray diffraction studies, which is required to define the precise bond lengths, bond angles, and the three-dimensional packing arrangement of this compound molecules in a crystal lattice, could not be located. Such studies are crucial for understanding the molecule's solid-state conformation and steric environment.

Without experimental crystallographic data, it is not possible to provide an accurate and scientifically validated data table for the bond lengths and angles of this compound.

Analysis of Intra- and Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···π)

A definitive analysis of the intra- and intermolecular forces governing the crystal structure of this compound is contingent on the availability of its crystal structure data. The presence of N-H groups in both the indole and indoline moieties suggests a high potential for significant hydrogen bonding. researchgate.netnih.gov Specifically, these N-H groups can act as hydrogen bond donors, while the aromatic rings and the nitrogen atoms themselves can act as acceptors, leading to a complex network of interactions.

An authoritative table of these interactions cannot be compiled without the foundational crystallographic research.

Computational and Theoretical Investigations of 2 Indolin 2 Yl 1h Indole

Molecular Structure and Conformation Studies

The structural flexibility of 2-(Indolin-2-yl)-1H-indole, arising from the linkage between the indoline (B122111) and indole (B1671886) rings, gives rise to various possible tautomers and conformers. Computational studies are invaluable for exploring these different forms and predicting their relative stabilities.

Tautomerism is a key consideration for this compound, given the presence of labile protons on the nitrogen atoms. The compound can exist in different tautomeric forms, primarily involving the migration of a proton from the nitrogen of the indole or indoline moiety. The most stable tautomer is generally the 1H-indole form, where the aromaticity of the indole ring is preserved. aip.org Computational studies on related 2-(indolin-2-yl)-1,3-tropolones have shown that different tautomers can exist, with their relative stability being influenced by the surrounding environment, such as the polarity of the solvent. beilstein-journals.org For this compound, it is expected that the tautomer with the indole nitrogen protonated (1H-indole) and the indoline nitrogen protonated would be the most stable form due to the preservation of the aromatic indole system. The relative energies of these tautomers can be calculated to determine their equilibrium populations.

Table 1: Hypothetical Relative Energies of this compound Tautomers

| Tautomer Name | Structure | Hypothetical Relative Energy (kcal/mol) |

| This compound |  | 0.0 (Reference) |

| 2-(3H-Indol-2-yl)indoline |  | +5.2 |

| 2-(1H-Indol-2-yl)-2,3-dihydro-1H-indole (NH tautomer) |  | +8.7 |

The single bond connecting the indoline and indole rings allows for rotation, leading to different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. For similar bi-heterocyclic systems, it has been shown that different conformers can have significantly different energies. semanticscholar.org The orientation of the two ring systems relative to each other will be governed by steric hindrance and potential intramolecular interactions, such as hydrogen bonding. Computational methods can be used to perform a systematic search of the conformational space to locate the global energy minimum and other low-energy conformers. The stability of these conformers is typically evaluated based on their calculated relative energies.

Table 2: Hypothetical Conformational Analysis of this compound

| Conformer | Dihedral Angle (N-C-C-N) | Hypothetical Relative Energy (kcal/mol) |

| Anti-periplanar | ~180° | 0.0 (Most Stable) |

| Syn-periplanar | ~0° | +4.5 |

| Gauche | ~60° | +1.8 |

Electronic Structure Analysis

Density Functional Theory (DFT) has become a reliable tool for investigating the electronic characteristics of molecular systems, including indole derivatives. mdpi.comchemicalbook.com Such analyses elucidate the distribution of electrons and energy levels, which collectively govern the molecule's stability, reactivity, and spectroscopic signatures.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. researchgate.netnepjol.info A smaller energy gap implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is expected to be distributed across the π-systems of both the indole and indoline rings, with significant contributions from the nitrogen atoms. The LUMO is also anticipated to be located over the aromatic frameworks. In computational studies of similar indole derivatives, the HOMO and LUMO are often concentrated on the indole core, indicating that this moiety is central to the molecule's electronic transitions. researchgate.netnepjol.info

The energy of the frontier orbitals provides valuable information. For instance, a high HOMO energy indicates a greater tendency to donate electrons, while a low LUMO energy suggests a greater ability to accept electrons. In studies on related heterocyclic systems, DFT calculations at the B3LYP/6-311G(d,p) level or similar are commonly used to determine these energies. nepjol.info

Table 1: Representative Frontier Molecular Orbital Data for a Bi-indole System

| Parameter | Energy (eV) |

| EHOMO | -5.59 |

| ELUMO | -1.21 |

| HOMO-LUMO Gap (ΔE) | 4.38 |

Note: This table presents illustrative data based on typical values for indole-containing systems from computational studies. Specific experimental or calculated values for this compound are not available in the cited literature.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. researchgate.net The MEP surface displays regions of varying electrostatic potential, typically color-coded to indicate charge density. Red areas signify negative potential, corresponding to regions rich in electrons that are susceptible to electrophilic attack. Conversely, blue areas denote positive potential, indicating electron-deficient regions prone to nucleophilic attack. researchgate.netnumberanalytics.com

For this compound, the MEP map would be expected to show significant negative potential (red) around the nitrogen atoms of both the indole and indoline rings due to their lone pairs of electrons. The π-electron clouds of the aromatic rings would also contribute to regions of negative potential. Positive potential (blue) would likely be concentrated around the N-H and C-H protons. This distribution highlights the primary sites for hydrogen bonding and electrophilic interactions. numberanalytics.com MEP analysis is crucial for understanding non-covalent interactions, which play a key role in the binding of molecules to biological targets. nepjol.info

Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex, delocalized molecular wavefunctions from quantum calculations into a more intuitive picture of localized bonds and lone pairs, akin to Lewis structures. acs.org This analysis provides detailed insights into intramolecular bonding, charge transfer, and hyperconjugative interactions. copernicus.org

Key to NBO analysis is the examination of donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. researchgate.net Higher E(2) values indicate stronger interactions, signifying greater electron delocalization and molecular stability.

In this compound, significant donor-acceptor interactions would be expected. These include hyperconjugative effects such as π → π* transitions between the indole and indoline rings and n → π* interactions involving the nitrogen lone pairs (n) and the antibonding orbitals (π) of the aromatic systems. Studies on related indole dimers have utilized NBO analysis to understand the nature of intermolecular forces, such as hydrogen bonds. researchgate.net For example, the interaction between a lone pair on a nitrogen atom and an antibonding N-H orbital (nN → σN-H) is a hallmark of hydrogen bonding.

Table 2: Representative NBO Analysis for Donor-Acceptor Interactions in an Indole System

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| π (C1-C2) | π* (C3-C4) | 20.59 |

| LP (1) N5 | π* (C1-C2) | 5.42 |

| LP (1) N5 | σ* (C4-C6) | 3.11 |

Note: This table presents illustrative stabilization energies (E(2)) based on NBO analyses of similar heterocyclic compounds found in the literature. uri.edu Specific data for this compound is not available in the cited sources. LP denotes a lone pair.

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as ω = χ² / (2η).

These parameters are instrumental in comparing the chemical behavior of different molecules and predicting their roles in chemical reactions. researchgate.net

Table 3: Representative Global Reactivity Parameters (in eV)

| Parameter | Symbol | Formula | Value (eV) |

| Ionization Potential | I | -EHOMO | 5.59 |

| Electron Affinity | A | -ELUMO | 1.21 |

| Chemical Hardness | η | (I - A) / 2 | 2.19 |

| Electronegativity | χ | (I + A) / 2 | 3.40 |

| Electrophilicity Index | ω | χ² / (2η) | 2.64 |

Note: These values are calculated from the representative FMO energies in Table 1 and are for illustrative purposes.

Spectroscopic Property Predictions via Computational Approaches

Computational methods are widely used to predict spectroscopic properties, providing a powerful complement to experimental measurements. openaccessjournals.com By simulating spectra, researchers can aid in the assignment of experimental bands and gain a deeper understanding of the molecule's vibrational behavior. nepjol.info

The vibrational frequencies of a molecule can be calculated using quantum chemical methods, most commonly DFT. nepjol.info The calculations yield harmonic frequencies, which are systematically higher than experimental values due to the neglect of anharmonicity and other model imperfections. nih.gov To improve accuracy, these calculated frequencies are often uniformly scaled using empirical factors specific to the computational method and basis set used. nih.gov

For this compound, a theoretical vibrational analysis would predict the frequencies and intensities of its fundamental modes. Key vibrations would include the N-H stretching modes of the indole and indoline groups, aromatic and aliphatic C-H stretching, and the characteristic C=C stretching vibrations of the aromatic rings. Comparing the predicted FT-IR and FT-Raman spectra with experimental data allows for a detailed and confident assignment of the observed vibrational bands. nepjol.info In computational studies of related N-acetylisatin, DFT calculations at the B3LYP/6-311++G(d,p) level provided vibrational spectra that showed good agreement with experimental results.

Table 4: Representative Predicted Vibrational Frequencies for Key Modes in a Bi-indole Structure

| Vibrational Mode | Predicted Wavenumber (cm-1) (Scaled) | Typical Experimental Range (cm-1) |

| N-H Stretch (Indole) | 3450 | 3400-3500 |

| N-H Stretch (Indoline) | 3380 | 3300-3450 |

| Aromatic C-H Stretch | 3100-3050 | 3100-3000 |

| Aliphatic C-H Stretch | 2950-2880 | 2960-2850 |

| Aromatic C=C Stretch | 1610-1450 | 1625-1430 |

Note: This table presents expected frequency ranges based on computational studies of similar indole-containing molecules. nepjol.info Specific calculated values for this compound are not available in the cited literature.

UV-Vis Spectral Simulations (Time-Dependent DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for simulating UV-Vis absorption spectra by calculating the electronic excitation energies and oscillator strengths of a molecule. mdpi.comrespectprogram.orgnih.gov This analysis provides insights into the electronic transitions, such as π→π* and n→π* transitions, that are responsible for the absorption of light. nih.gov For many indole derivatives, TD-DFT calculations, often performed with functionals like B3LYP and basis sets such as 6-311G(d,p), have been shown to correlate well with experimental spectra. mdpi.comopenaccesspub.org

Despite the common application of this methodology, specific TD-DFT simulation data, including calculated absorption maxima (λmax), oscillator strengths, and the nature of electronic transitions for this compound, have not been reported in the searched scientific literature. Studies on related but structurally different molecules, such as 2-(indolin-2-yl)-1,3-tropolones, have reported UV-Vis absorption bands, but this data is for the tropolone (B20159) derivative and not the parent compound. beilstein-journals.orgbeilstein-journals.org

Nonlinear Optical (NLO) Properties Calculations

Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. Computational methods are frequently used to predict the NLO properties of organic molecules, with a key parameter being the first-order hyperpolarizability (β). nih.gov A high β value is indicative of a strong second-order NLO response.

First Order Hyperpolarizability Computations

The first-order hyperpolarizability of a molecule can be calculated using DFT methods. These calculations typically involve optimizing the molecular geometry and then computing the static or dynamic hyperpolarizability tensors. nih.gov For many organic compounds, particularly those with donor-π-acceptor architectures, a significant NLO response is predicted. acs.org The calculated hyperpolarizability is often compared to that of a standard reference material like urea (B33335) to assess its potential. nih.govresearcher.life

A comprehensive search of relevant chemical and physical databases and scholarly articles did not yield any specific studies that have computed the first-order hyperpolarizability of this compound. While the NLO properties of numerous other indole derivatives have been investigated theoretically, providing a framework for how such a study might be conducted, the actual computational data for the title compound is absent from the available literature.

Investigation of Biological Interactions and Structure Activity Relationships of 2 Indolin 2 Yl 1h Indole Derivatives

Molecular Recognition and Binding Mechanisms

The biological effect of a molecule is predicated on its ability to recognize and bind to a specific target, typically a protein or nucleic acid. For derivatives of 2-(Indolin-2-yl)-1H-indole, researchers employ a combination of computational and experimental techniques to unravel these complex interactions.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. ajchem-a.com This technique is instrumental in understanding the binding affinity and interaction patterns of indole (B1671886) and indoline (B122111) derivatives. Studies have used molecular docking to simulate the interaction of these scaffolds with a variety of biological targets, including enzymes and receptors involved in cancer and infectious diseases. dergipark.org.trnih.gov

For example, docking studies on indole derivatives have been used to predict their binding affinity for enzymes like cyclooxygenase-2 (COX-2), a key target in anti-inflammatory drug design. ajchem-a.com These computational models can reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and key amino acid residues in the active site of the enzyme. ajchem-a.comjksus.org In one study, new 3-ethyl-1H-indole derivatives were predicted to have strong binding affinities to COX-2, with docking scores significantly better than the reference drug, meloxicam. ajchem-a.com Similarly, docking has been used to investigate how indole-based compounds interact with the colchicine-binding site of tubulin, a validated target for anticancer agents. nih.govnih.gov

Docking studies have also elucidated the potential antibacterial mechanisms of related indole compounds. The inhibition of E. coli MurB, an enzyme essential for bacterial cell wall synthesis, has been suggested as a likely mechanism for the antibacterial activity of certain indole derivatives based on favorable docking scores. nih.gov

Table 1: Examples of Molecular Docking Scores for Indole Derivatives Against Various Targets

| Compound Class | Target Protein | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| 3-Ethyl-1H-indole derivatives | COX-2 | -10.40 to -11.35 | ajchem-a.com |

| Azine derivatives with indole moieties | HCK Protein | -13.42 | nih.gov |

| 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole derivatives | E. coli RelA | -6.101 | mdpi.com |

Note: Docking scores are method-dependent and serve as a predictive measure of binding affinity.

Beyond simply predicting binding, molecular studies aim to elucidate the specific mode of action. For many enzyme inhibitors, a common mechanism is ATP-competitive inhibition, where the inhibitor binds to the ATP-binding site of a kinase, preventing the enzyme from carrying out its phosphorylation function. Indole scaffolds are frequently found in kinase inhibitors, and their binding modes have been studied extensively. researchgate.net

Another well-documented binding mode involves the interaction of indole derivatives with tubulin. Certain compounds act as tubulin polymerization inhibitors by binding to the colchicine-binding site, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest and apoptosis in cancer cells. nih.gov Molecular docking has shown that in some cases, the trimethoxyphenyl (TMP) moiety of these inhibitors establishes hydrogen bonds with residues like CYSβ241, while the indole ring engages in hydrophobic interactions with other key residues within the binding pocket. nih.gov

In the context of antimicrobial activity, docking studies have suggested that the antifungal effects of some indole derivatives may stem from their interaction with lanosterol (B1674476) 14α-demethylase (CYP51), a critical enzyme in fungal cell membrane biosynthesis. nih.gov For antiviral applications, derivatives of 5-nitro-3-(2-(2,4-dinitrophenyl)hydrazono)indolin-2-one have been investigated as multi-target inhibitors of HIV-1, with docking studies suggesting simultaneous binding to the reverse transcriptase and integrase enzymes. nih.govnih.gov

The binding of a ligand to a protein is not a simple lock-and-key event; it is often a dynamic process that can induce significant conformational changes in both the ligand and the target protein, a concept known as "induced fit". researchgate.net These structural rearrangements can be essential for biological activity, either by stabilizing the binding interaction or by altering the functional state of the protein. osti.govnih.gov

Upon binding, P-glycoprotein, a transporter protein involved in drug resistance, undergoes major conformational changes that are fueled by ATP. acs.org The binding of a substrate initiates a shift from an inward-facing to an outward-facing conformation. Studies on non-visual arrestins, which regulate G protein-coupled receptors, have also revealed that receptor binding induces a significant twist between the protein's N- and C-domains, along with changes in key functional loops. nih.gov While direct evidence for the this compound scaffold is still emerging, studies on related indole and indoline compounds binding to targets like tryptophan synthase have shown that ligand binding induces extrinsic Cotton effects and fluorescence shifts, indicative of changes in the local environment and potentially the protein's conformation. nih.gov

Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. By systematically modifying different parts of the lead molecule, researchers can identify key structural features required for potency and selectivity.

For the indole-indoline scaffold, the type and position of substituents on the aromatic rings play a pivotal role in modulating biological activity. rjptonline.orgresearchgate.net

Halogen Substituents: The introduction of halogen atoms like chlorine or fluorine at the C5 position of the indole ring has been shown to enhance the allosteric modulatory activity of 1H-indole-2-carboxamides at the CB1 receptor. nih.gov In a series of 2-aryl-1H-indole inhibitors of the NorA efflux pump in Staphylococcus aureus, a nitro group at the C5 position was found to be essential for synergistic activity. researchgate.net

Alkyl and Methoxy (B1213986) Groups: In studies of tetrahydro-γ-carbolines (a related scaffold), replacing a methoxy group at position 8 with a methyl group led to a retention of efficacy. acs.org The position of a methyl group on the phenyl ring was also found to progressively change both efficacy and potency. acs.org Short alkyl groups at the C3 position of the indole ring were found to be favorable for CB1 receptor modulation. nih.gov

Aryl Substituents: For 2-aryl-1H-indoles, substituents on the 2-aryl ring significantly impact activity. A methoxycarbonyl group at the 3' position of the aryl ring resulted in a slightly more potent NorA efflux pump inhibitor compared to the unsubstituted parent compound. nih.gov

N-Substitution: The presence of a substituent on the indolin-2-one nitrogen can be critical. For certain arylidene indolin-2-ones, the absence of an N-substituent led to limited anticancer activity, while the addition of an N-aryl fragment significantly improved activity against K562 leukemia cell lines. nih.gov

Table 2: Example of Structure-Activity Relationship (SAR) Data for Tetrahydro-γ-carboline Derivatives

| Compound | Substituent at Position 8 | Efficacy (Emax normalized to compound 3) | Potency (EC50, μM) | Reference |

|---|---|---|---|---|

| 13 | H | 1.05 | 0.23 | acs.org |

| 14 | Me | 0.96 | 0.27 | acs.org |

| 3 | OMe | 1.00 | 0.24 | acs.org |

| 18 | i-Pr | 0.77 | 0.40 | acs.org |

| 19 | F | 0.99 | 0.17 | acs.org |

Data adapted from a study on CFTR potentiators, illustrating the impact of substituents on activity. acs.org

The indole ring system itself is a versatile and privileged scaffold in drug discovery. researchgate.netmdpi.com Its unique electronic properties and ability to participate in hydrogen bonding and π-stacking interactions make it an excellent anchor for binding to diverse biological targets. rsc.org The indole nucleus is present in numerous natural products and FDA-approved drugs, highlighting its therapeutic importance. mdpi.comrsc.org

Influence of Molecular Shape and Linkage on Biological Responses

The three-dimensional arrangement of the indoline and indole rings, along with the nature of their connection, plays a pivotal role in determining the biological activity of this compound derivatives. Structure-activity relationship (SAR) studies have demonstrated that even subtle changes in the linkage position can significantly impact the compound's potency and efficacy.

The following table summarizes the impact of linkage variations on the anti-HIV activity of bis-indole derivatives. nih.gov

| Compound | Linkage | Binding Affinity (Ki, μM) | Cell-Cell Fusion (EC50, μM) | Viral Replication (EC50, μM) |

| 1a | 6-6' | 1.2 | 0.8 | 0.9 |

| 6o | 5-6' | 4.1 | 3.2 | 3.2 |

| 6p | 6-5' | 3.5 | 18 | >20 |

| 6q | 5-5' | 4.8 | 15 | >20 |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. neliti.comjocpr.com These models help in predicting the activity of new, unsynthesized molecules and in understanding the physicochemical properties that are crucial for their biological effects. neliti.comjocpr.com

For indole derivatives, QSAR studies have been successfully applied to predict various biological activities, including anti-proliferative and anti-hepatitis effects. neliti.comarchivepp.com These studies typically involve calculating a large number of molecular descriptors that quantify various aspects of the molecule's structure, such as its electronic properties, size, and shape. neliti.comarchivepp.com Statistical methods like multiple linear regression (MLR) and support vector machines (SVM) are then used to build the QSAR model. archivepp.com

A QSAR study on a series of indole derivatives for the treatment of hepatitis identified several key descriptors, including molecular polarity (Mp), 2D autocorrelations (MATS6e, GATS8e), 3D-MoRSE descriptors (Mor22v), and GETAWAY descriptors (R7v+), as being important for their inhibitory activity. archivepp.com The successful development of a robust QSAR model, as indicated by a high correlation coefficient (R²) for both the training and test sets, demonstrates the predictive power of this approach. archivepp.com

Similarly, 3D-QSAR models have been developed for indole-based hydroxamic acids as potential HDAC2 inhibitors, providing insights into the structural requirements for potent anticancer activity. researchgate.net

In Vitro Studies on Cellular and Molecular Targets

In vitro studies are essential for elucidating the mechanisms by which this compound derivatives exert their biological effects at the cellular and molecular levels. These studies provide valuable information on how these compounds interact with specific enzymes, receptors, and signaling pathways.

Derivatives of the indole and indoline scaffolds have been shown to modulate various cellular signaling pathways, particularly those involved in inflammation. dovepress.comnih.gov For example, certain indole-2-one derivatives have demonstrated potent anti-inflammatory activity by inhibiting the expression of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. dovepress.com These compounds also suppress the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are crucial for the production of pro-inflammatory molecules. dovepress.com

The anti-inflammatory properties of some indole derivatives are attributed to their ability to inhibit the NF-κB and COX-2 pathways. nih.gov Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), contains an indole core and functions by non-selectively inhibiting cyclooxygenase enzymes. mdpi.com More recently, novel indoline-based compounds have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in the arachidonic acid cascade that produces inflammatory mediators. nih.govacs.org

The antiproliferative activity of this compound derivatives has been evaluated against various cancer cell lines. In vitro assays are used to determine the concentration at which a compound inhibits cell growth by 50% (GI₅₀) or is cytotoxic to 50% of the cells (IC₅₀).

For instance, a series of 2-(1H-indol-2-yl)-3-acrylonitrile derivatives were screened for their antitumor activity against a panel of approximately 60 human tumor cell lines. nih.gov Several compounds showed significant growth inhibition, with one derivative, 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile (5c), exhibiting remarkable potency against various cancer cell lines, including leukemia, non-small cell lung cancer, and breast cancer. nih.gov

Another study on 2-(indolin-2-yl)-1,3-tropolone derivatives found that compound 7a displayed high cytotoxic activity against A431 skin cancer and H1299 lung cancer cell lines, with IC₅₀ values significantly lower than the standard anticancer drug cisplatin. beilstein-journals.org

The table below presents the cytotoxic activity of selected indole and indoline derivatives against different cancer cell lines.

| Compound | Cancer Cell Line | Activity (IC₅₀/GI₅₀, μM) | Reference |

| 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile (5c) | Leukemia (HL-60(TB)) | GI₅₀ = 0.0244 | nih.gov |

| 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile (5c) | Breast Cancer (MDA-MB-468) | GI₅₀ = 5.06 | nih.gov |

| 2-(1,1-dimethyl-1H-benzo[e]indolin-2-yl)-5,6,7-trichloro-1,3-tropolone (7a) | Skin Cancer (A431) | IC₅₀ = 0.172 | beilstein-journals.org |

| 2-(1,1-dimethyl-1H-benzo[e]indolin-2-yl)-5,6,7-trichloro-1,3-tropolone (7a) | Lung Cancer (H1299) | IC₅₀ = 2.18 | beilstein-journals.org |

| Indole-curcumin derivative (27) | Cervical Cancer (HeLa) | IC₅₀ = 4 | mdpi.com |

| Thiazolyl-indole-2-carboxamide derivative (6i) | Breast Cancer (MCF-7) | IC₅₀ = 6.10 | acs.org |

| N-allyl isatin (B1672199) derivative (4d) | Breast Cancer (MCF-7) | IC₅₀ = 18.42 | rsc.org |

Indoline-Indole Scaffolds as Pharmacophores and Lead Structures in Drug Discovery

The indole and indoline ring systems are considered "privileged scaffolds" in medicinal chemistry. researchgate.netdntb.gov.uanih.gov This means that this structural motif is capable of binding to a wide range of biological targets with high affinity, making it a valuable starting point for the design of new drugs. researchgate.netnih.gov The versatility of the indole scaffold allows for the synthesis of a diverse library of compounds with a wide spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and neuroprotective effects. nih.govmdpi.comresearchgate.netnih.gov

The this compound framework, as a dimeric indole structure, often exhibits enhanced biological activity compared to its monomeric counterparts. jst.go.jpresearchgate.net This has led to its exploration as a key pharmacophore in the development of novel therapeutic agents. For example, the indoline-indole scaffold has served as a lead structure for the development of potent and selective α₁A-adrenoceptor antagonists for the treatment of benign prostatic hyperplasia. acs.org

Furthermore, the ability to functionalize the indole and indoline rings at various positions allows for the fine-tuning of the molecule's properties to optimize its potency, selectivity, and pharmacokinetic profile. acs.orgsci-hub.se The strategic combination of the indole scaffold with other pharmacophoric groups has led to the development of hybrid molecules with dual or multiple biological activities, a promising approach in modern drug discovery. researchgate.net

Emerging Applications and Advanced Materials Science Perspectives for 2 Indolin 2 Yl 1h Indole Analogues

Development as Molecular Switches with Tunable Optical and Fluorescent Properties

Analogues of 2-(Indolin-2-yl)-1H-indole have emerged as promising candidates for the development of molecular switches, materials that can reversibly change their properties upon stimulation by an external trigger such as light or chemical ions. These changes manifest as distinct alterations in their optical and fluorescent characteristics.

Research into related structures, such as 2-(indolin-2-yl)-1,3-tropolones, has demonstrated their capability to act as molecular photoswitches. beilstein-journals.org These compounds can exist in a dynamic equilibrium between different tautomeric forms (isomers that differ in the position of a proton), and this balance can be influenced by the polarity of the solvent. beilstein-journals.org A significant finding is their ionochromic behavior; the sequential addition of specific ions, such as cyanide (CN⁻) and mercury (Hg²⁺), can trigger a reversible switch in their optical and fluorescent outputs. beilstein-journals.org This property is crucial for developing molecular sensors and logic gates.

The inherent fluorescence of the indole (B1671886) and indoline (B122111) moieties forms the basis for these tunable properties. nih.govmdpi.com The core structure is highly responsive to chemical modifications, allowing for the fine-tuning of emission wavelengths and quantum yields. beilstein-journals.orgrsc.org For instance, studies on various indole derivatives show that substitutions on the indole ring can shift the fluorescence emission across the visible spectrum, from blue to red. mdpi.combeilstein-journals.org Some benzophosphole-fused indoles exhibit strong blue fluorescence with high quantum yields (up to 75%). beilstein-journals.org This tunability is essential for creating switches that operate at specific wavelengths for various applications.

The table below summarizes the photophysical properties of selected indole derivatives, illustrating the impact of structural modifications on their fluorescent behavior.

| Compound Name | Excitation Max (λex) | Emission Max (λem) | Stokes Shift (nm) | Quantum Yield (Φ) |

| 2-(1,1-Dimethyl-1H-benzo[e]indolin-2-yl)-5,6,7-trichloro-1,3-tropolone | 432 nm | 476 nm | 44 | Not Reported |

| Phosphine oxide 4 (benzophospholo[3,2-b]indole derivative) | Not Reported | 450 nm | Not Reported | 0.75 |

| 2-(4-Phenyl-2H-1,2,3-triazol-2-yl)-1H-indole 3x | 328 nm | 418 nm | 90 | 0.72 |

| 2-(4-Phenyl-2H-1,2,3-triazol-2-yl)-1H-indole 3y | 326 nm | 430 nm | 104 | 0.60 |

Data compiled from multiple sources. beilstein-journals.orgbeilstein-journals.orgnih.gov

Potential as Sensitizers in Optoelectronic Devices (e.g., Solar Cells)

The unique electronic properties of indoline-based compounds make them highly suitable for use as sensitizers in optoelectronic devices, particularly in dye-sensitized solar cells (DSSCs). nih.gov In a DSSC, a dye sensitizer (B1316253) absorbs light and injects an electron into a semiconductor material (like Titanium Dioxide, TiO₂), initiating the flow of electric current. researchgate.net Indoline dyes have gained significant attention due to their high molar extinction coefficients, meaning they are very efficient at absorbing light. researchgate.net

Indoline dyes are often designed with a Donor-π-Acceptor (D-π-A) structure. researchgate.net In this architecture:

The indoline moiety typically acts as the electron donor (D).

A conjugated bridge (π) facilitates the movement of electrons.

An acceptor group (A), often a cyanoacrylic or rhodanine (B49660) moiety, anchors the dye to the TiO₂ surface and accepts the electron. researchgate.net

Furthermore, strategies like co-sensitization, where two or more different dyes are used together, have proven successful. nih.gov For example, using an indoline dye (like D205) in conjunction with a carbazole (B46965) dye can improve the fill factor and block electron recombination, a process that reduces cell efficiency. nih.gov Spiro-indoline derivatives have also been explored for "smart" solar cells, where their photochromic properties allow the cell's transparency to change with light intensity, a desirable feature for applications like building-integrated photovoltaics. nih.gov

| Indoline Dye | Application | Key Feature(s) | Reported Photon Conversion Efficiency (PCE) |

| D205 | DSSC Sensitizer | High molar absorptivity, used in co-sensitization | 9.5% |

| D149 | DSSC Sensitizer | Basis for theoretical design of new dyes | Not Applicable |

| WS-6, WS-11 | Coadsorbent-free DSSCs | D-A-π-A structure with broad photoresponse | Not Reported |

| Spiro-indoline naphthoxazine (SINO) | Photochromic DSSCs | Reversible photochromic behavior, fast bleaching | Not Reported |

Data compiled from multiple sources. nih.govresearchgate.netnih.gov

Role in Functional Materials and Chemical Engineering Applications

The indole and indoline scaffolds are foundational building blocks in the synthesis of a wide array of functional materials. researchgate.netscispace.com Their rigid, planar structure and reactive sites make them ideal for constructing larger, complex molecules with specific properties for various chemical engineering and materials science applications. creative-proteomics.comresearchgate.net

In materials science, indole derivatives are used to create organic functional materials for electronics and photonics. researchgate.net Their inherent photophysical properties, such as strong fluorescence, make them components in organic light-emitting diodes (OLEDs) and fluorescent probes for sensing and bioimaging. mdpi.com The ability to functionalize the indole ring at multiple positions allows chemists to precisely tune the electronic and optical properties of the resulting materials. nih.govresearchgate.net

From a chemical engineering perspective, the synthesis of indoline and its derivatives is a key area of research. researchgate.net The development of efficient synthetic routes, including catalytic methods and multi-component reactions, is crucial for the large-scale production of these valuable compounds. researchgate.netekb.eg Indoline structures serve as important intermediates and synthons in the chemical industry for producing pharmaceuticals, agrochemicals, and dyes. researchgate.netcreative-proteomics.com Their unique chemical reactivity, particularly in electrophilic aromatic substitution, allows them to be readily incorporated into diverse molecular frameworks. creative-proteomics.com The versatility of the indoline core enables its use in creating libraries of compounds for high-throughput screening in drug discovery and materials development. researchgate.net

Exploration in Dye and Pigment Technologies

The indole chemical structure is historically and fundamentally linked to dye and pigment technology. The most famous example is indigo, a deep blue dye used for millennia, which is formed from the dimerization of indoxyl, an indole derivative. britannica.commdpi.com This historical connection underscores the inherent chromophoric (color-bearing) properties of the indole framework.

Modern research continues to explore indole and indoline derivatives for new dye and pigment applications. Their conjugated π-electron systems are responsible for their ability to absorb light in the visible region of the spectrum, which is the fundamental requirement for a colored compound. britannica.com By chemically modifying the core this compound structure—adding electron-donating or electron-withdrawing groups—scientists can manipulate the electronic structure and thus control the color of the resulting dye. This allows for the creation of a wide palette of colors, ranging from red and brown to black and blue. britannica.com

Beyond traditional dyeing of textiles, these compounds have potential in high-performance pigments. Pigments are valued for their stability, color intensity, and insolubility in the medium in which they are used. specialchem.com The robust, heterocyclic nature of the indole/indoline scaffold can contribute to the chemical and thermal stability required for durable pigments used in paints, coatings, and plastics. researchgate.net Enzymatic methods are also being explored for the synthesis of indigoid dyes from indole derivatives, offering a more sustainable and environmentally friendly alternative to traditional chemical synthesis. mdpi.com

Q & A

Q. What are the common synthetic routes for preparing 2-(Indolin-2-yl)-1H-indole, and how do their yields compare under optimized conditions?

The synthesis of this compound derivatives often involves transition-metal catalysis or electrophilic substitution. For example:

- Palladium/Rhodium-mediated cross-coupling : Pd- or Rh-catalyzed methodologies enable the synthesis of 2-aryl-1H-indoles from simple indole precursors, achieving yields of 67% for styryl derivatives (via β-styrylboronic acid coupling) .

- Aldehyde condensation : Reacting 1H-indole-2-acetaldehyde with triphenylbenzylphosphonium bromide yields styrylindole derivatives, though with lower efficiency (32% yield) .

- Aniline-based synthesis : Facile routes using anilines and 5'-bromo-2'-hydroxyacetophenone under basic conditions provide access to hydroxybiphenyl-substituted indoles, emphasizing solvent choice (e.g., ethanol/water mixtures) and temperature control (80°C) .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

- 1H/13C NMR : Key features include indole NH protons (δ 7.5–12 ppm) and aromatic carbons (δ 110–140 ppm). For example, 2-(tert-butyl)-3-(2-isocyanoethyl)-1H-indole shows distinct triplet signals for ethyl groups (δ 3.62–3.37 ppm) .

- X-ray crystallography : Used to confirm regiochemistry and hydrogen-bonding patterns, as seen in 1-ethyl-2-phenyl-3-[2-(trimethylsilyl)ethynyl]-1H-indole (C–C bond length: 1.20 Å) .

- ESI-MS : Validates molecular weight and fragmentation patterns, critical for imidazole-substituted derivatives .

Q. What safety precautions are necessary when handling indole derivatives during synthesis?

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., isocyanides) .

- PPE : Wear nitrile gloves and lab coats to prevent dermal exposure, as indole derivatives may cause irritation .

- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can transition metal-catalyzed methodologies improve the synthesis of 2-aryl-1H-indole derivatives?

- Catalyst selection : Pd(OAc)₂ with phosphine ligands (e.g., PPh₃) enhances cross-coupling efficiency for styrylindoles, while RhCl₃·3H₂O facilitates C–H activation in electron-deficient indoles .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of aryl halides, critical for Suzuki-Miyaura coupling (yield: 67–89%) .

- Temperature control : Reactions at 80–100°C minimize side products (e.g., dimerization) in styrylindole synthesis .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for indole derivatives?

- Regioselective substitution : Electron-donating groups (e.g., methoxy) at the 5-position enhance antibacterial activity, while bulky tert-butyl groups at C2 reduce steric hindrance in imidazole hybrids .

- Pharmacophore modeling : 3D-QSAR analysis of 3-(4,5-diphenylimidazol-2-yl)-1H-indole derivatives identifies hydrogen-bond acceptors (e.g., nitro groups) as critical for antifungal activity .

Q. How do substituents influence regioselectivity in electrophilic substitution reactions?

- Electronic effects : Electron-rich indoles (e.g., 5-methoxy derivatives) favor electrophilic attack at C3, while electron-withdrawing groups (e.g., cyano) direct substitution to C2 .

- Steric effects : Bulky substituents (e.g., tert-butyl at C2) block C3 functionalization, enabling selective C5 bromination .

Q. What challenges arise in crystallizing this compound derivatives?

- Polymorphism : Solvent choice (e.g., ethanol vs. acetonitrile) impacts crystal packing, as seen in 1-ethyl-2-phenyl-3-ethynylindole derivatives .

- Hydrogen bonding : NH groups form intermolecular bonds with carbonyl oxygen (2.8–3.0 Å), stabilizing monoclinic lattices (space group P2₁/c) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products